Cobalt;silver

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt-silver compounds are a unique class of materials that combine the properties of both cobalt and silver. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various oxidation states. Silver, on the other hand, is renowned for its excellent electrical conductivity, thermal conductivity, and antimicrobial properties. When combined, cobalt-silver compounds exhibit a range of interesting and useful properties that make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt-silver compounds can be synthesized through various methods, including chemical co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the reduction of cobalt and silver salts in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired compound .

Industrial Production Methods

In industrial settings, cobalt-silver compounds are often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The resulting compounds are then subjected to various purification and characterization techniques to ensure their quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Cobalt-silver compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and silver, as well as the presence of other ligands or reactants.

Common Reagents and Conditions

Oxidation: Cobalt-silver compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium and results in the formation of higher oxidation state compounds.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or hydrazine. These reactions are often carried out in an aqueous or alcoholic medium and result in the formation of lower oxidation state compounds.

Substitution: Substitution reactions involve the replacement of one ligand with another. Common reagents for these reactions include ammonia, phosphines, and halides. .

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce cobalt(III) and silver(I) compounds, while reduction reactions may yield cobalt(II) and metallic silver. Substitution reactions can result in a wide range of cobalt-silver complexes with different ligands .

Scientific Research Applications

Cobalt-silver compounds have a wide range of applications in scientific research, including:

Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization.

Biology: Cobalt-silver compounds exhibit antimicrobial properties, making them useful in the development of antibacterial agents and coatings.

Medicine: In medicine, cobalt-silver compounds are explored for their potential use in cancer therapy, particularly in the development of anticancer drugs and imaging agents.

Industry: These compounds are used in the production of advanced materials, such as magnetic nanoparticles, conductive inks, and coatings. .

Mechanism of Action

The mechanism of action of cobalt-silver compounds depends on their specific application. In antimicrobial applications, the compounds exert their effects by generating reactive oxygen species that damage bacterial cell membranes and DNA. In catalytic applications, the compounds facilitate chemical reactions by providing active sites for reactants to interact and form products. In cancer therapy, cobalt-silver compounds induce cell death by generating reactive oxygen species and disrupting cellular processes .

Comparison with Similar Compounds

Cobalt-silver compounds can be compared with other similar compounds, such as cobalt-nickel, cobalt-copper, and silver-copper compounds. While all these compounds exhibit unique properties, cobalt-silver compounds stand out due to their combination of magnetic and antimicrobial properties. This makes them particularly valuable in applications that require both properties, such as in the development of multifunctional materials and devices .

List of Similar Compounds

- Cobalt-nickel compounds

- Cobalt-copper compounds

- Silver-copper compounds

- Cobalt-iron compounds

Conclusion

Cobalt-silver compounds are a fascinating class of materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique combination of properties makes them valuable in various scientific and industrial fields. Understanding their preparation methods, chemical reactions, and mechanisms of action is essential for harnessing their full potential and developing new applications.

Properties

CAS No. |

917893-06-2 |

|---|---|

Molecular Formula |

Ag8Co |

Molecular Weight |

921.879 g/mol |

IUPAC Name |

cobalt;silver |

InChI |

InChI=1S/8Ag.Co |

InChI Key |

SDVTTWNXCKHOGB-UHFFFAOYSA-N |

Canonical SMILES |

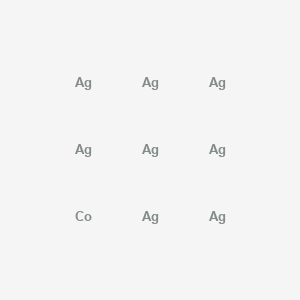

[Co].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)

![{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene](/img/structure/B14205519.png)

![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)

![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)